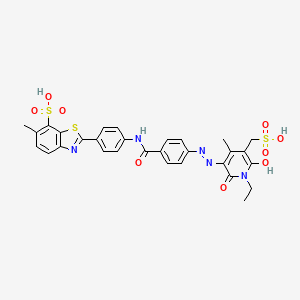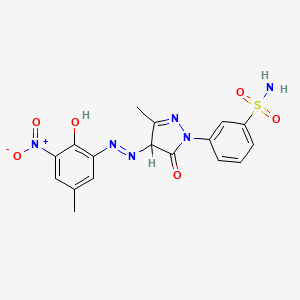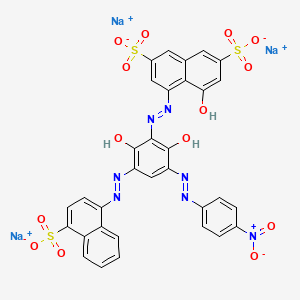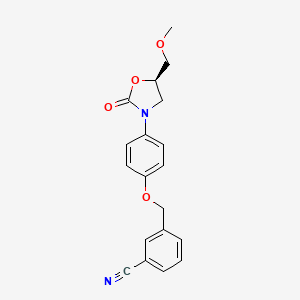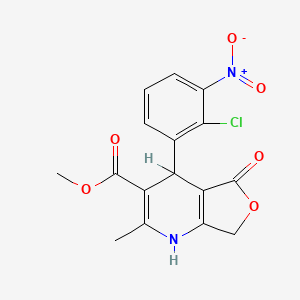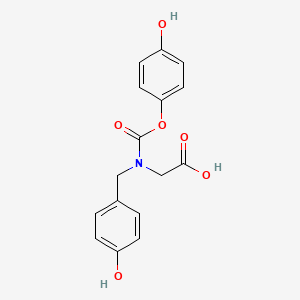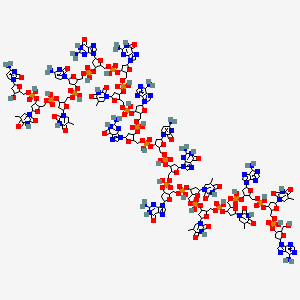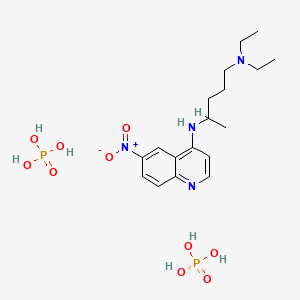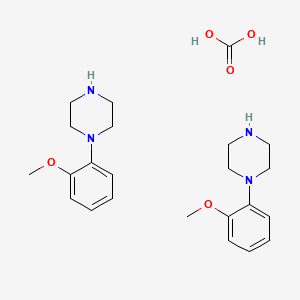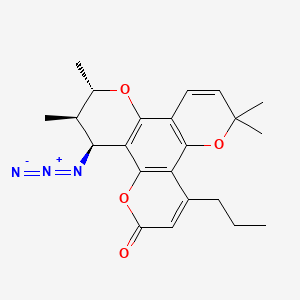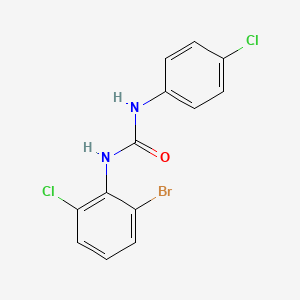
2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of bromine, chlorine, and an amide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine typically involves the following steps:
Nitration: The starting material, 2-bromo-6-chloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 4-chlorobenzoyl chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and amide groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Coupling Reagents: Boronic acids, palladium catalysts.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Coupling Products: Coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-chloroaniline: A precursor in the synthesis of the compound.
4-Chlorobenzoyl chloride: Used in the acylation step.
2-Bromo-6-chloro-4-nitroaniline: An intermediate in the synthesis.
Uniqueness
2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
51214-05-2 |
|---|---|
Formule moléculaire |
C13H9BrCl2N2O |
Poids moléculaire |
360.0 g/mol |
Nom IUPAC |
1-(2-bromo-6-chlorophenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C13H9BrCl2N2O/c14-10-2-1-3-11(16)12(10)18-13(19)17-9-6-4-8(15)5-7-9/h1-7H,(H2,17,18,19) |
Clé InChI |
FOLOLDVVRMCRQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)NC(=O)NC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


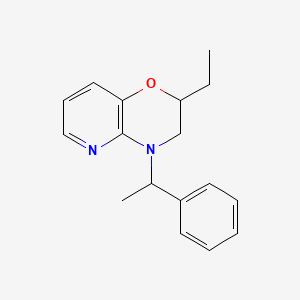
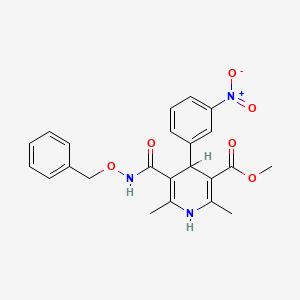
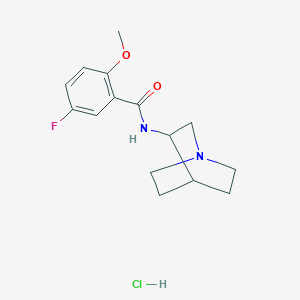
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
